Inarigivir soproxil

描述

伊纳利吉韦索普罗昔是一种小分子药物,已针对其抗病毒特性进行了研究,特别是针对乙型肝炎病毒 (HBV) 和丙型肝炎病毒 (HCV)。 它是一种 SB 9000 的前药,通过激活视黄酸诱导基因 I (RIG-I) 和核苷酸结合寡聚化结构域包含蛋白 2 (NOD2) 途径,作为先天免疫的激动剂 .

准备方法

伊纳利吉韦索普罗昔的合成涉及多个步骤,从其核苷类似物的制备开始。合成路线包括官能团的保护和去保护、偶联反应和磷酸化步骤。工业生产方法通常涉及优化这些反应以获得更高的收率和纯度。 反应条件和所用试剂的具体细节是专有的,未公开发布 .

化学反应分析

科学研究应用

伊纳利吉韦索普罗昔因其抗病毒特性已得到广泛研究。 它对 RNA 病毒表现出广谱抗病毒活性,包括 HCV、诺如病毒、呼吸道合胞病毒、流感病毒和 HBV . 伊纳利吉韦索普罗昔已在临床试验中针对其治疗慢性乙型肝炎的疗效进行了研究。 它也已用于研究使用人肝脏类器官进行的药物性肝损伤 (DILI) .

作用机制

伊纳利吉韦索普罗昔通过选择性激活感染细胞内的 RIG-I 和 NOD2 途径来发挥其抗病毒作用。这种激活会导致干扰素信号级联反应的诱导,从而增强机体的抗病毒防御机制。 该化合物通过干扰 HBV 聚合酶和前基因组 RNA (pgRNA) 之间的相互作用来抑制病毒复制 .

相似化合物的比较

伊纳利吉韦索普罗昔在其双重作用机制方面是独一无二的,靶向 RIG-I 和 NOD2 途径。类似的化合物包括:

替诺福韦艾拉酚胺: 另一种用于 HBV 治疗的抗病毒药物,但它主要针对病毒聚合酶。

恩替卡韦: 一种抑制 HBV DNA 聚合酶的抗病毒药物。

生物活性

Inarigivir soproxil (GS-9992) is an investigational compound designed primarily as an immunomodulator for the treatment of chronic hepatitis B virus (HBV) infection. It functions by activating the retinoic acid-inducible gene I (RIG-I) pathway, which plays a crucial role in the innate immune response against viral infections. This article explores the biological activity of this compound, focusing on its antiviral effects, safety profile, and clinical findings.

This compound acts by:

- Activating RIG-I : This leads to the induction of type I interferons and other pro-inflammatory cytokines, enhancing the immune response against HBV.

- Modulating Innate Immunity : By engaging with cellular proteins such as NOD2, Inarigivir enhances the body's ability to detect and respond to viral infections at a cellular level .

| Mechanism | Description |

|---|---|

| RIG-I Activation | Triggers interferon signaling pathways, enhancing antiviral responses. |

| NOD2 Engagement | Modulates immune responses and maintains intestinal microbiota balance. |

| Autophagy Regulation | Influences autophagic processes in dendritic cells, aiding in immune defense. |

Phase II Trials

Inarigivir has been evaluated in several clinical trials, notably the CATALYST trial, which assessed its efficacy when combined with tenofovir alafenamide (TAF). Key findings from these studies include:

- Reduction in HBV DNA : Patients receiving Inarigivir showed a significant decrease in HBV DNA levels compared to placebo groups. For instance, reductions ranged from 0.6116 log copies/mL in the 25 mg group to 1.5774 log copies/mL in the 200 mg group .

- Impact on HBsAg Levels : There was a notable trend towards greater reductions in HBsAg levels among patients pre-treated with Inarigivir before switching to TAF .

Table 2: Clinical Trial Results Summary

| Dose (mg) | HBV DNA Reduction (log copies/mL) | HBsAg Reduction (log U/mL) | ALT Reduction (U/L) |

|---|---|---|---|

| 25 | 0.6116 | -0.3856 | 23.3 |

| 50 | TBD | TBD | TBD |

| 100 | TBD | TBD | TBD |

| 200 | 1.5774 | -0.5794 | 33.8 |

| Placebo | 0.0352 | +0.0026 | 0.7 |

Note: TBD = To Be Determined

Safety Profile

Despite promising efficacy results, Inarigivir's development faced significant challenges due to safety concerns:

- Adverse Events : The CATALYST trial reported serious adverse events, including severe liver damage in some patients and one death attributed to liver failure following treatment with Inarigivir combined with TAF .

- Discontinuation of Development : Following these adverse events, Spring Bank Pharmaceuticals halted further development of Inarigivir for HBV treatment .

Table 3: Safety Data from Clinical Trials

| Event Type | Frequency (%) |

|---|---|

| Treatment-Emergent Adverse Events (Inarigivir) | 4.7 |

| Treatment-Emergent Adverse Events (Placebo) | 6.3 |

| Severe Liver Damage | Reported in 7/50 patients |

属性

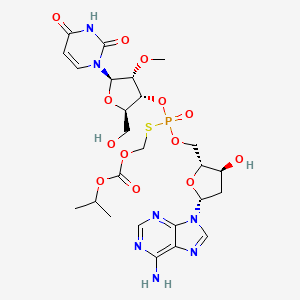

IUPAC Name |

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h4-5,9-10,12-15,17,19-20,23,33-34H,6-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCYTUJOSMYXLE-JDLSZIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5C=CC(=O)NC5=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OCSP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[C@@H]4[C@H](O[C@H]([C@@H]4OC)N5C=CC(=O)NC5=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N7O13PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942123-43-5 | |

| Record name | Inarigivir soproxil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942123435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inarigivir soproxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INARIGIVIR SOPROXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365052M0DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。